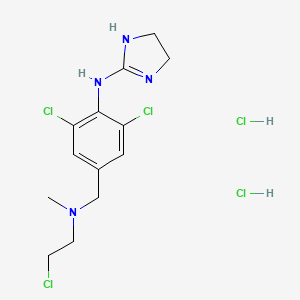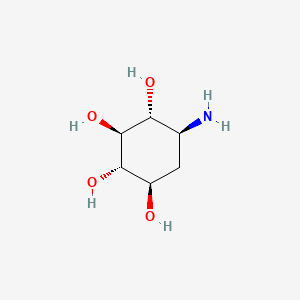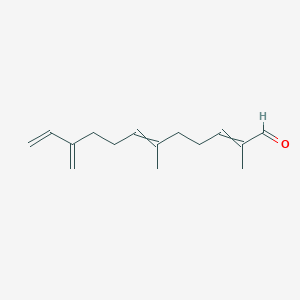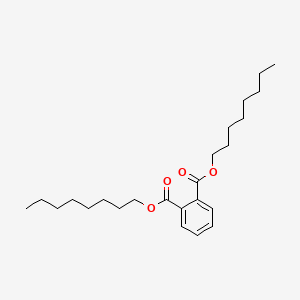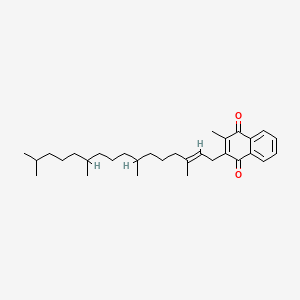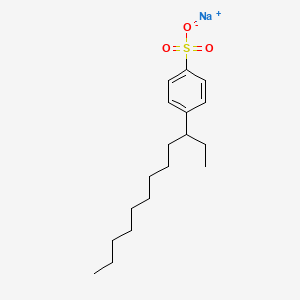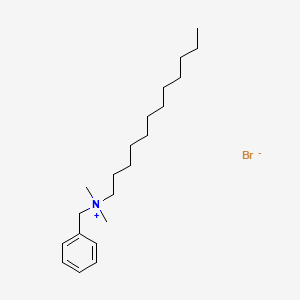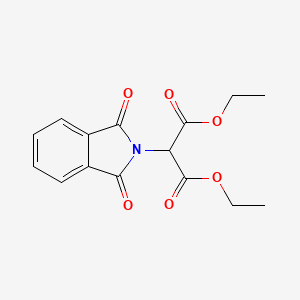
Diethyl phthalimidomalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl phthalimidomalonate is an organic compound with the molecular formula C₁₅H₁₅NO₆ and a molecular weight of 305.28 g/mol . . This compound is characterized by its white crystalline appearance and is commonly used in organic synthesis due to its versatile reactivity.
Safety and Hazards
Diethyl phthalimidomalonate can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Wirkmechanismus
Target of Action
Diethyl 2-phthalimidomalonate, also known as Ethyl phthalimidomalonate or Diethyl phthalimidomalonate, is a chemical compound with the formula C15H15NO6 It has been employed as a suitable neutral carrier in the new poly (vinyl chloride) membrane sensor for the determination ofCr3+ ions in sample solutions .
Mode of Action
Given its use as a neutral carrier in a membrane sensor, it likely interacts withCr3+ ions , facilitating their detection .
Result of Action
Its role as a neutral carrier in a membrane sensor suggests it may facilitate the detection ofCr3+ ions .
Action Environment
Factors such as ph, temperature, and the presence of other ions could potentially influence its function as a neutral carrier in a membrane sensor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl phthalimidomalonate can be synthesized through the reaction of ethyl bromomalonate with potassium phthalimide . The reaction typically involves heating the mixture to 110-120°C until it becomes liquid and then maintaining the temperature for an hour to ensure completion. The product is then purified through recrystallization from benzene and ether .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous stirring and controlled temperature environments to facilitate the reaction and subsequent purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl phthalimidomalonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phthalimide group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form β-keto esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium phthalimide and ethyl bromomalonate are common reagents.
Hydrolysis: Acidic or basic aqueous solutions are used.
Condensation: Aldehydes or ketones with a base such as sodium ethoxide.
Major Products:
Hydrolysis: Produces phthalimide and diethyl malonate.
Condensation: Forms β-keto esters.
Wissenschaftliche Forschungsanwendungen
Diethyl phthalimidomalonate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: Lacks the phthalimide group, making it less reactive in certain substitution reactions.
Ethyl phthalimidomalonate: Similar structure but with different ester groups, affecting its reactivity and solubility.
Uniqueness: Diethyl phthalimidomalonate is unique due to the presence of both the phthalimide and malonate groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Diethyl phthalimidomalonate can be achieved through a multi-step reaction pathway involving the condensation of phthalic anhydride with diethyl malonate, followed by the addition of phthalimide and subsequent hydrolysis and decarboxylation reactions.", "Starting Materials": [ "Phthalic anhydride", "Diethyl malonate", "Phthalimide", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of phthalic anhydride with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(carbomethoxy)-1,3-dioxoisoindoline-5,6-dicarboxylate", "Step 2: Addition of phthalimide to the reaction mixture and heating to form diethyl 2-(carbomethoxy)-1-(phthalimido)-1,3-dioxoisoindoline-5,6-dicarboxylate", "Step 3: Hydrolysis of the phthalimide group using hydrochloric acid to form diethyl 2-(carbomethoxy)-1-(aminobenzoyl)-1,3-dioxoisoindoline-5,6-dicarboxylate", "Step 4: Decarboxylation of the malonic acid group using sodium hydroxide to form Diethyl phthalimidomalonate", "Step 5: Purification of the final product using ethanol and water" ] } | |
CAS-Nummer |
92096-47-4 |
Molekularformel |
C15H15NO6 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
diethyl 2-(1,3-dioxoisoindol-2-yl)(213C)propanedioate |
InChI |
InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1 |
InChI-Schlüssel |
SZNGBHWKVWEBKW-KHWBWMQUSA-N |
Isomerische SMILES |
CCOC(=O)[13CH](C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


